N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential antitumor activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines , suggesting a potential for bioavailability.
Result of Action
The result of the compound’s action is likely to be the inhibition of tumor cell growth. This is inferred from the reported antitumor activities of similar compounds, which have shown potent growth inhibition properties against various human cancer cell lines .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety , a thiadiazole ring , and a hydroxypropyl group , which contribute to its unique biological properties. The IUPAC name is N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-benzo[c][1,2,5]thiadiazole-5-carboxamide.
The primary mode of action for this compound involves interaction with specific biological targets, particularly receptors involved in signaling pathways. Preliminary studies suggest that it may interact with the auxin receptor TIR1 in plants, enhancing root growth and influencing plant development by modulating auxin signaling pathways.
Biochemical Pathways
The compound's activity is closely tied to the auxin signaling pathway, which plays a critical role in plant growth and development. This pathway regulates various physiological processes including cell elongation and division.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi .
Compound | Activity | MIC (µg/mL) |
---|---|---|
Compound A | Mycobacterium tuberculosis | 0.25 |
Compound B | E. coli | 0.50 |
Compound C | Staphylococcus aureus | 0.75 |
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies have reported anti-inflammatory effects associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.
Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of thiadiazole derivatives found that certain compounds demonstrated notable activity against Mycobacterium tuberculosis strains. The study reported minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to higher values depending on the compound structure .
Study 2: Plant Growth Promotion
Another research effort investigated the effects of this compound on root growth in plants. Results indicated enhanced root elongation and biomass accumulation when applied at specific concentrations.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-9-23-15)5-6-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKEFDBFPIITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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